molecular formula C7H8Cl2N2 B1630162 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine CAS No. 830348-31-7

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine

Cat. No.: B1630162
CAS No.: 830348-31-7
M. Wt: 191.05 g/mol
InChI Key: OTJDAIWHVCDHFL-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine typically involves the chlorination of 2-aminopyridine to generate 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then used as a raw material for the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of sulfolane and dimethyl sulfoxide as solvents, with a mixture of cesium fluoride and potassium fluoride as fluorinating agents. The reaction temperature is controlled at 145°C for 17 hours, followed by heating to 190°C for an additional 19 hours .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a corresponding nitro or nitroso compound.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in fibrosis, thereby reducing the formation of fibrotic tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine is unique due to the presence of two chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJDAIWHVCDHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630194
Record name 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830348-31-7
Record name 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate (50 mg, 0.17 mmol) was diluted with DCM (500 uL) followed by the addition of TFA (500 μl). After stirring for 2 hours, the reaction was concentrated and placed under vacuum to yield the desired compound (32 mg, 0.17 mmol, 98% yield).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
solvent
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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